molecular formula C18H19NO6 B13255610 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid

Cat. No.: B13255610
M. Wt: 345.3 g/mol
InChI Key: DKPPSGGXZQSJBA-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with:

  • A phenyl group at the C2 position.
  • A methoxy group at the C3 position.
  • A benzyloxycarbonyl (Cbz)-protected aminooxy group at the C2 position.

This structure confers unique physicochemical properties, such as moderate acidity (predicted pKa ~3–4 for the carboxylic acid) and lipophilicity, making it relevant in medicinal chemistry for prodrug design or enzyme inhibition studies.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

3-methoxy-2-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid

InChI

InChI=1S/C18H19NO6/c1-23-13-18(16(20)21,15-10-6-3-7-11-15)25-19-17(22)24-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

DKPPSGGXZQSJBA-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=C1)(C(=O)O)ONC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected intermediate.

    Formation of the Propanoic Acid Backbone: The protected intermediate is then reacted with methoxyphenylacetic acid under appropriate conditions to form the desired propanoic acid derivative.

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzyloxycarbonyl group can produce the corresponding amine derivative.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted pKa
Target: 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid C2: Phenyl; C3: Methoxy; C2: Cbz-aminooxy C19H19NO6 357.36 ~3–4*
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid C2: Methyl; C3: Difluoro; C2: Cbz-amino C13H13F2NO4 293.25 ~2.96
2-((((Benzyloxy)carbonyl)amino)oxy)-3-cyclopropylpropanoic acid C3: Cyclopropyl; C2: Cbz-aminooxy C14H17NO5 279.29 2.96
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C3: Cyano; C2: Cbz-amino C12H12N2O4 248.24 ~1.5–2.5†
MPI24b: (S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate C2: Cyclopropyl; C3: Cyclopropyl; Cbz-protected amide C22H27N2O5 399.47 N/A

* Estimated based on analogues; † Predicted due to strong electron-withdrawing cyano group.

Key Observations:
  • Electron-Withdrawing Groups: The difluoro () and cyano () substituents lower the carboxylic acid pKa compared to the target compound’s methoxy group, enhancing acidity .
  • Biological Relevance : MPI24b () includes a cyclopropylacetamido moiety, which is associated with improved metabolic stability in antiviral agents .
Key Observations:
  • High yields (e.g., 80% for MPI24b) are achievable with Cbz-protected intermediates using column chromatography .
  • The target compound’s methoxy and phenyl groups may require orthogonal protection strategies to avoid side reactions.

Biological Activity

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid, also known by its CAS number 13122-91-3, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H26N2O5C_{26}H_{26}N_{2}O_{5} with a molecular weight of 446.50 g/mol. It is characterized by the presence of a benzyloxycarbonyl group and a methoxy group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H26N2O5C_{26}H_{26}N_{2}O_{5}
Molecular Weight446.50 g/mol
CAS Number13122-91-3

The compound exhibits various biological activities primarily through the modulation of enzyme pathways and receptor interactions. Notably, it has been studied for its effects on:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Binding : It has shown potential in binding to specific receptors that mediate physiological responses, influencing processes such as inflammation and cell proliferation.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was assessed using various in vitro assays, demonstrating a strong capacity to scavenge free radicals.

Antimicrobial Activity

The antimicrobial efficacy of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid has been evaluated against a range of bacterial and fungal strains. The results highlighted:

  • Bacterial Inhibition : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Fungal Activity : Displayed antifungal properties against strains such as Candida albicans.

The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods, showing promising results comparable to conventional antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound possesses selective cytotoxic effects. The IC50 values indicated significant potency against human leukemia cells, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µM)
Human Leukemia (CEM)0.13 ± 0.06
Breast Cancer (MCF-7)0.25 ± 0.10

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Antioxidant Effects : A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, supporting its role as a protective agent against cellular damage.
  • Antimicrobial Efficacy : Another investigation demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard treatments, suggesting potential for development into new therapeutic agents.

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